1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
1-methyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-21-11-14(19-20-21)15(23)18-9-12-4-7-22(8-5-12)16(24)13-3-2-6-17-10-13/h2-3,6,10-12H,4-5,7-9H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBOVIITARISBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an alkyne and an azide under copper-catalyzed conditions.
Attachment of the Nicotinoyl Group: The nicotinoyl group can be introduced via an amide coupling reaction using nicotinic acid or its derivatives.
Incorporation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and continuous flow reactors to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. For instance, derivatives of triazole have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that a triazole hybrid exhibited an IC50 value of 0.43 µM against HCT116 colon cancer cells, significantly outperforming other compounds in terms of potency .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Triazole Hybrid 1 | HCT116 | 0.43 | Induces apoptosis |
| Triazole Hybrid 2 | MDA-MB-231 | 0.15 | Inhibits NF-kB activation |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Triazole derivatives have shown efficacy against various bacterial and fungal strains, making them promising candidates for developing new antibiotics. The mechanism often involves disrupting cellular membranes or inhibiting critical enzymes involved in cell wall synthesis.
Neuroprotective Effects
The neuroprotective potential of triazole derivatives has been explored in studies focusing on neurodegenerative diseases. These compounds may modulate pathways involved in oxidative stress and inflammation, which are critical in conditions like Alzheimer's disease.
Case Study 1: Anticancer Efficacy
A series of 1,2,3-triazole-containing compounds were synthesized and tested against multiple cancer cell lines. One derivative was found to significantly inhibit cell migration and proliferation by targeting the Wnt signaling pathway, demonstrating its potential as a therapeutic agent for breast cancer .
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial properties of triazole derivatives against resistant strains of bacteria. Results indicated that certain modifications to the triazole structure enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a pathway for developing new treatments for antibiotic-resistant infections.
Wirkmechanismus
The mechanism of action of 1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The 1,2,3-triazole-4-carboxamide scaffold is a common pharmacophore in drug discovery. Below is a detailed comparison of 1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide with key analogs, focusing on structural variations, physicochemical properties, and biological activities.
Structural and Substituent Variations
Physicochemical and Pharmacokinetic Properties
- Solubility: Hydrophilic substituents (e.g., hydroxyl in ZIPSEY) improve aqueous solubility, whereas lipophilic groups (nicotinoylpiperidine in the target compound) enhance membrane permeability .
- Metabolic Stability : Oxazole (LELHOB) and piperidine (target compound) moieties reduce cytochrome P450-mediated degradation compared to unsubstituted triazoles .
- Binding Affinity: The nicotinoylpiperidine group in the target compound may mimic NAD+ cofactors, enabling interactions with kinases or oxidoreductases .
Biologische Aktivität
1-Methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and mechanisms of action.
Structural Characteristics
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the nicotinoylpiperidine moiety enhances its interaction with biological targets, potentially leading to improved pharmacological profiles.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives of 1,2,3-triazoles have demonstrated potent activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | HCT116 | 0.43 | Induces apoptosis and inhibits migration |
| 2 | MDA-MB-231 | 0.10–0.23 | Inhibits NF-kB activation |
| 3 | HT-29 | 1.5 | Arrests cell cycle and induces apoptosis |
These findings suggest that the triazole framework can enhance cytotoxicity against cancer cells while sparing normal cells .
Case Study: HCT116 Cells
In a study examining the effects of triazole derivatives on HCT116 colon cancer cells, it was found that treatment with compound 1 significantly reduced cell migration and induced apoptosis. The expression levels of epithelial and mesenchymal markers were altered, indicating a shift towards a less migratory phenotype .
Antimicrobial Activity
Triazole compounds have also shown promising antibacterial properties. For example, certain derivatives exhibited minimal inhibitory concentrations (MICs) against Enterococcus faecalis ranging from 12.5 to 50.0 µg/mL. The structure-activity relationship (SAR) indicated that specific substitutions on the triazole ring could enhance antibacterial efficacy .
The mechanisms through which 1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide exerts its biological effects include:
1. Interaction with Enzymes and Receptors
The compound may interact with various molecular targets involved in critical biological pathways such as apoptosis, cell proliferation, and oxidative stress response.
2. Modulation of Signaling Pathways
By influencing pathways like NF-kB signaling, the compound can alter gene expression related to cell survival and death .
Q & A
Q. What synthetic strategies are commonly employed for synthesizing 1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide and its structural analogs?
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:
- Step 1 : Formation of intermediates like 1-nicotinoylpiperidine via amidation or nucleophilic substitution .
- Step 2 : Introduction of the triazole-carboxamide moiety using Huisgen cycloaddition (click chemistry) with azides and alkynes .
- Step 3 : Purification via column chromatography or recrystallization, followed by characterization using NMR and mass spectrometry .
Key considerations include optimizing solvent systems (e.g., DMF or THF) and temperature to minimize side reactions.
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Essential for confirming regiochemistry of the triazole ring and substituent positions. For instance, δ 8.6–7.4 ppm (aromatic protons) and δ 3.0–4.5 ppm (piperidine and methyl groups) are diagnostic .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 392.2 observed in related analogs) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .
- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide (COD entry 2230670) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in analogs with bulky substituents?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require dilution to avoid polymerization .
- Catalyst Screening : Copper(I) catalysts (e.g., CuI) accelerate click chemistry but must be carefully removed to prevent toxicity in biological assays .
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during amide bond formation .
- Yield Variability : Track byproducts via TLC/HPLC and adjust stoichiometry (e.g., 1.2 equivalents of azide for complete conversion) .
Q. How should researchers address discrepancies in NMR data when synthesizing novel analogs?
- Impurity Identification : Compare experimental ¹H NMR with computational predictions (e.g., ACD/Labs or ChemDraw) to detect unreacted starting materials .
- Dynamic Effects : Rotameric equilibria in piperidine or triazole moieties can split signals; use variable-temperature NMR to confirm .
- Stereochemical Ambiguity : Employ NOESY or ROESY to resolve spatial proximity of substituents .
Q. What computational approaches are effective for designing derivatives with enhanced target binding?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict reaction pathways .
- Molecular Docking : Screen derivatives against target proteins (e.g., carbonic anhydrase) using AutoDock Vina or Schrödinger Suite .
- Machine Learning : Train models on existing SAR data to predict bioactivity and prioritize synthesis .
Q. How can metabolic stability and solubility of this compound be evaluated preclinically?
- Solubility Assays : Measure logP values via shake-flask method (e.g., related nicotinamide analogs show logP ~1.5) .
- Microsomal Stability : Incubate with liver microsomes and track degradation via LC-MS/MS .
- Acid Dissociation (pKa) : Use potentiometric titration; neutral analogs (pKa ~7) exhibit better membrane permeability .
Data Contradiction and Validation
Q. How to resolve conflicting bioactivity data between in vitro and in vivo studies?
- Pharmacokinetic Profiling : Assess plasma protein binding and clearance rates; poor bioavailability often explains in vivo inefficacy .
- Metabolite Identification : Use HR-MS/MS to detect active/inactive metabolites that modulate activity .
- Dose-Response Re-evaluation : Ensure in vitro assays (e.g., IC50) align with achievable in vivo concentrations .
Q. What strategies validate the proposed mechanism of action when structural analogs show divergent activity?
- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H- or ¹⁴C-tagged compounds) to confirm target engagement .
- CRISPR/Cas9 Knockout : Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines .
- Structural Biology : Co-crystallize derivatives with target proteins to visualize binding modes (e.g., piperidine interactions in CA inhibitors) .
Experimental Design Considerations
Q. What controls are essential in biological assays to ensure specificity?
- Negative Controls : Include vehicle (DMSO) and non-targeting analogs (e.g., methyl-group deletion) .
- Positive Controls : Use established inhibitors (e.g., acetazolamide for carbonic anhydrase assays) .
- Off-Target Screening : Test against related enzymes (e.g., other zinc metalloproteases) to rule out promiscuity .
Q. How to design a robust SAR study for triazole-carboxamide derivatives?
- Scaffold Modifications : Systematically vary substituents on the triazole (e.g., methyl, bromo) and piperidine (e.g., nicotinoyl vs. benzoyl) .
- 3D-QSAR Models : Generate CoMFA/CoMSIA contours to guide substitutions .
- Data Triangulation : Cross-validate biochemical, cellular, and computational data to identify high-confidence hits .
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